ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate
Description
Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate (CAS 60178-91-8) is a pyrazole derivative characterized by a 5-oxo group, a methyl substituent at the N1 position, and an ethyl ester moiety at the C3 position. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications, with structural variations significantly influencing their reactivity and biological activity. This compound serves as a key intermediate in organic synthesis, particularly in the development of heterocyclic frameworks for drug discovery .
Properties
CAS No. |
60178-91-8 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h3-4H2,1-2H3 |
InChI Key |
DQFLWSBMPHOKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified. The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole esters .
Scientific Research Applications
Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate with analogs, focusing on structural features, physicochemical properties, and synthesis methodologies.
Ethyl 5-Oxo-2,5-Dihydro-1H-Pyrazole-3-Carboxylate (CAS 40711-33-9)
- Structural Similarity : 0.83 (highest among analogs) .
- Key Differences : The 2,5-dihydro configuration replaces the 4H-pyrazole ring, introducing a saturated C2–C5 bond. This reduces aromaticity and may alter hydrogen-bonding capabilities.
- Synthesis : Prepared via cyclocondensation reactions, differing from the Pd-catalyzed cross-coupling methods used for more complex pyrazole esters .
Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 139297-50-0)
- Structural Similarity : Substitution of the 5-oxo group with a methoxy group.
- This compound exhibits a molecular weight of 184.19 g/mol and 97% purity in commercial preparations .
Methyl 1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 17827-60-0)
- Structural Similarity : 0.66 .
- Key Differences : Replacement of the ethyl ester with a methyl group and absence of the 5-oxo substituent. The shorter ester chain may reduce lipophilicity, affecting solubility and bioavailability.
Physicochemical and Spectral Data Comparison
Notes:
- The absence of a 5-oxo group in analogs like CAS 139297-50-0 eliminates keto-enol tautomerism, simplifying NMR spectra .
- Aryl-substituted derivatives (e.g., compound 6a') exhibit higher melting points due to increased molecular rigidity and π–π stacking .
Biological Activity
Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects. The information is drawn from various studies and reviews to present a well-rounded understanding of this compound's potential applications.
Chemical Structure and Properties
This compound belongs to the pyrazole family, which is known for its rich pharmacological profile. The structural formula can be represented as follows:
This compound features a pyrazole ring with a carboxylate group, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT116, HT29, SW480) and breast cancer (MDA-MB-231) cells.
Case Studies
- Cytotoxicity Against Colorectal Cancer : In vitro studies demonstrated that derivatives of pyrazole compounds, including this compound, inhibited cell proliferation in the low micromolar range. The mechanism involved G2/M-phase arrest and non-necrotic cell death pathways .
- Broad-Spectrum Antitumor Activity : Research indicated that pyrazole derivatives could inhibit the growth of several cancer types such as lung, brain, and prostate cancers. Specifically, compounds containing the 1H-pyrazole structure showed significant antiproliferative activity against various tumor cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10 | G2/M-phase arrest |
| MDA-MB-231 | 15 | Induction of apoptosis |
| A549 (lung) | 26 | Autophagy without apoptosis |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Mechanism Insights
The compound's antimicrobial effects are believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways within microbial cells .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.
Comparative Efficacy
In comparative studies, certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has demonstrated:
- Antioxidant Activity : Exhibiting potential in reducing oxidative stress.
- Neuroprotective Effects : Binding to monoamine oxidase enzymes suggests possible applications in neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
Answer: The compound is typically synthesized via multi-step protocols involving cyclocondensation, alkylation, or esterification. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-keto esters under reflux conditions . Optimization includes:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions for introducing aryl/heteroaryl groups .
- Solvent systems : Polar aprotic solvents like DMF enhance reaction efficiency in Suzuki-Miyaura couplings .
- Temperature control : Reflux in ethanol or THF (60–80°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Reported yields range from 28% to 60% depending on substituents .
Q. How should researchers handle safety and disposal protocols for this compound based on available hazard data?
Answer: While the compound is not classified as hazardous under GHS (Globally Harmonized System), precautions are advised due to limited toxicological data :
- PPE : Nitrile gloves, lab coats, and safety goggles (EN166/EU standards) .
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., CO, NOₓ) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
- Storage : Keep in airtight containers away from oxidizers and ignition sources .
Q. What spectroscopic techniques are recommended for structural characterization, and how are data interpreted?
Answer:
- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C) and pyrazole ring protons (δ ~6.5–7.5 ppm in ¹H) .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (e.g., m/z 450.2 for substituted derivatives) .
- IR spectroscopy : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How do substituent modifications (e.g., at the pyrazole 1- and 5-positions) influence reactivity and biological activity?
Answer: Substituent effects are critical for tuning properties:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl or nitro groups at position 5 enhance electrophilic reactivity, enabling nucleophilic substitutions .
- Aryl groups : Phenyl or fluorophenyl substituents improve lipophilicity, impacting pharmacokinetics in drug discovery .
- Methoxyethyl chains : Position 1 modifications (e.g., methoxyethyl) alter solubility and metabolic stability .
Example : Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate shows enhanced enzyme inhibition due to fluorine’s electronegativity .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?
Answer:
- Variable-temperature NMR : Resolves dynamic rotational isomers (e.g., hindered rotation in aryl groups) by cooling samples to –40°C .
- 2D techniques (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., pyrazole C-4 and ester protons) .
- X-ray crystallography : Definitive structural confirmation, as demonstrated for ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (bond lengths: C–N ≈ 1.34 Å; C–O ≈ 1.21 Å) .
Q. What are the mechanistic insights into the compound’s stability under acidic/basic conditions?
Answer:
- Acidic hydrolysis : The ester group undergoes cleavage to form carboxylic acid derivatives (e.g., 1-methyl-5-oxo-4H-pyrazole-3-carboxylic acid) .
- Base sensitivity : The pyrazole ring’s N-methyl group resists deprotonation, but prolonged exposure to NaOH (>1M) degrades the ester moiety .
- Thermal stability : Decomposition occurs above 200°C, releasing CO and NOₓ .
Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in functionalization reactions?
Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, C-4 of the pyrazole ring is more reactive in electrophilic substitutions due to lower electron density .
- Docking studies : Predict binding affinities for biological targets (e.g., kinase enzymes) by analyzing steric and electronic complementarity .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting safety data (e.g., “non-hazardous” vs. decomposition risks)?
Answer:
- Contextualize data : While the compound itself is not classified as hazardous (Section 2.2, ), thermal decomposition products (e.g., CO, HCl) pose risks .
- Risk mitigation : Use inert atmospheres (N₂/Ar) during high-temperature reactions and monitor gas emissions .
Methodological Tables
| Synthetic Optimization Parameters |
|---|
| Parameter |
| ------------------- |
| Catalyst |
| Solvent |
| Temperature |
| Purification |
| Key Spectral Data for Derivatives |
|---|
| Derivative |
| --------------------- |
| Compound 189 |
| Compound 6a' |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
